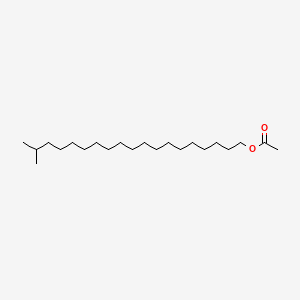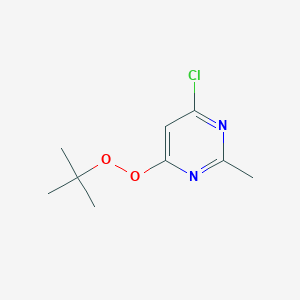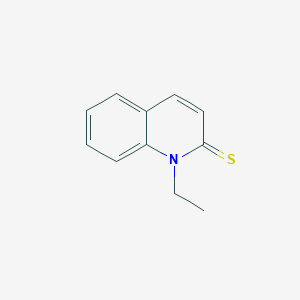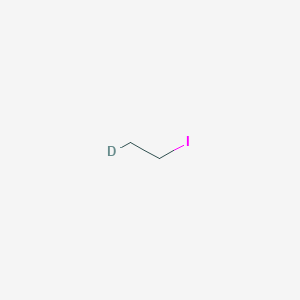
Iodoethane-2-D1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoethane-2-D1, also known as ethyl iodide, is an organoiodine compound with the chemical formula C2H5I. It is a colorless liquid with a characteristic odor and is used primarily as an ethylating agent in organic synthesis. The compound is notable for its reactivity and is often employed in various chemical reactions due to the presence of the iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodoethane-2-D1 can be synthesized through several methods. One common method involves the reaction of ethanol with iodine and red phosphorus. The reaction proceeds as follows:
C2H5OH+I2+P→C2H5I+H3PO3
This method requires careful control of reaction conditions, including temperature and the molar ratios of reactants, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of ethylene with hydrogen iodide. This method is advantageous due to its scalability and efficiency:
C2H4+HI→C2H5I
The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Iodoethane-2-D1 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form ethanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethene.
Reduction: this compound can be reduced to ethane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination Reactions: Potassium hydroxide (KOH) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Ethanol (C2H5OH)
Elimination Reactions: Ethene (C2H4)
Reduction: Ethane (C2H6)
Scientific Research Applications
Iodoethane-2-D1 is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as an ethylating agent to introduce ethyl groups into various organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients and intermediates.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Used as a reagent in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of iodoethane-2-D1 primarily involves its reactivity as an alkylating agent. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows this compound to transfer its ethyl group to various nucleophiles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Bromoethane (C2H5Br): Similar in structure but contains a bromine atom instead of iodine.
Chloroethane (C2H5Cl): Contains a chlorine atom and is less reactive than iodoethane-2-D1.
Fluoroethane (C2H5F): Contains a fluorine atom and is the least reactive among the halogenated ethanes.
Uniqueness
This compound is unique due to the presence of the iodine atom, which makes it more reactive compared to its bromo, chloro, and fluoro counterparts. This increased reactivity is beneficial in various synthetic applications, allowing for more efficient and selective chemical transformations.
Properties
Molecular Formula |
C2H5I |
|---|---|
Molecular Weight |
156.97 g/mol |
IUPAC Name |
1-deuterio-2-iodoethane |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D |
InChI Key |
HVTICUPFWKNHNG-MICDWDOJSA-N |
Isomeric SMILES |
[2H]CCI |
Canonical SMILES |
CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


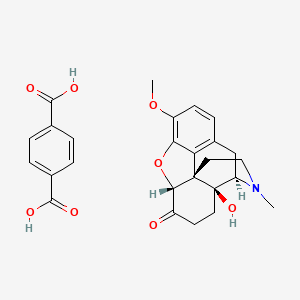
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
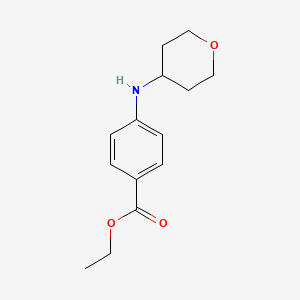
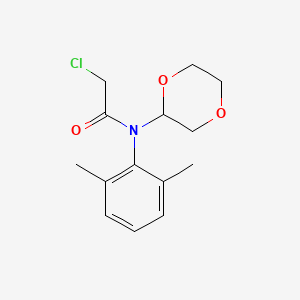

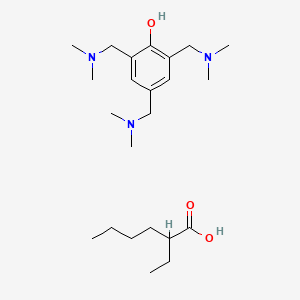
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
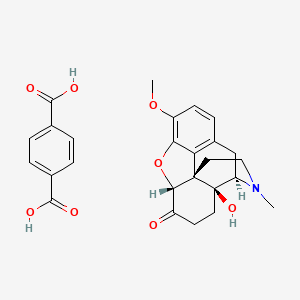
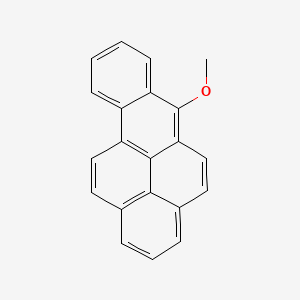
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
